2,3,4,5,6-pentachloro-1-pyridiniumolate
Description
The exploration of 2,3,4,5,6-pentachloro-1-pyridiniumolate is situated at the intersection of several key areas of modern chemistry. Its investigation contributes to a deeper understanding of the behavior of polyhalogenated heterocyclic systems and expands the synthetic utility of pyridiniumolate architectures.
Polyhalogenated heterocyclic compounds are a class of molecules that have garnered considerable attention in advanced chemical synthesis. The presence of multiple halogen atoms on a heterocyclic core imparts distinct chemical properties, including enhanced reactivity towards nucleophilic substitution and the ability to participate in various cross-coupling reactions. These characteristics make them versatile precursors for the synthesis of a wide array of more complex molecules. researchgate.net
The electron-withdrawing nature of the halogen atoms creates an electron-deficient ring system, which facilitates reactions that are otherwise difficult to achieve with the non-halogenated parent heterocycles. This heightened reactivity is a cornerstone of their utility, allowing for the strategic introduction of a variety of functional groups.
The study of pyridiniumolate architectures, more commonly known as pyridine (B92270) N-oxides, has a rich history dating back to the early 20th century. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. This has made pyridine N-oxides invaluable intermediates in the synthesis of substituted pyridines. bohrium.comresearchgate.net
Historically, research focused on the fundamental reactivity of pyridine N-oxide itself. Over time, the scope of investigation has expanded to include a wide range of substituted derivatives, including halogenated analogues. The introduction of halogen atoms to the pyridine N-oxide scaffold has further broadened the synthetic possibilities, allowing for the creation of highly functionalized and structurally diverse molecules.
Current research on this compound is primarily focused on leveraging its unique reactivity as a synthetic intermediate. The presence of five chlorine atoms and the N-oxide group makes it a highly versatile platform for the synthesis of polysubstituted pyridines. rsc.org
One of the key areas of investigation is its behavior in nucleophilic substitution reactions. The electron-deficient nature of the pentachloropyridine (B147404) ring, further enhanced by the N-oxide, makes it susceptible to attack by a variety of nucleophiles. Research has shown that reactions with primary amines can lead to the substitution of chlorine atoms, providing a pathway to N-alkylaminotetrachloropyridines. rsc.org
The photochemistry of this compound is another active area of research. Irradiation of pyridine N-oxides can lead to a variety of transformations, including deoxygenation and ring-opening reactions. rsc.orgrsc.org For pentachloropyridine N-oxide, photolysis has been shown to yield a complex mixture of products, including pentachloropyridine and 1,2,3,4,4-pentachloro-1,3-butadienyl isocyanate. scispace.com Understanding and controlling these photochemical pathways could open up new synthetic routes to novel compounds.
Prospective avenues for this compound are likely to focus on its application as a building block for functional materials and biologically active molecules. The ability to selectively replace the chlorine atoms allows for the construction of complex molecular architectures with tailored properties. For instance, its use as a precursor could lead to the development of new ligands for catalysis or novel scaffolds for medicinal chemistry. Further exploration of its reactivity with a broader range of nucleophiles and under various reaction conditions will be crucial in realizing its full synthetic potential.
Below are tables detailing some of the known physical and chemical properties of the parent compound, pentachloropyridine, which serves as a reference for understanding the characteristics of its N-oxide derivative.
Physical Properties of Pentachloropyridine
| Property | Value |
| Molecular Formula | C5Cl5N |
| Molar Mass | 251.33 g/mol |
| Appearance | White to off-white flakes |
| Melting Point | 124-126 °C |
| Boiling Point | 280 °C |
| Solubility | Insoluble in water; soluble in hot ethanol, ether |
Spectroscopic Data for Pentachloropyridine
| Spectroscopy | Data |
| Infrared (IR) | Characteristic peaks corresponding to the polychlorinated pyridine ring structure. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the chemical formula C5Cl5N. |
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentachloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5NO/c6-1-2(7)4(9)11(12)5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHWFCIWRBYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170015 | |
| Record name | Pyridine, pentachloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-93-2 | |
| Record name | Pyridine, pentachloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTACHLOROPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Reactions Involving 2,3,4,5,6 Pentachloro 1 Pyridiniumolate
Elucidation of Electron Transfer Pathways in Pyridiniumolate Reactivity
The chemistry of pyridine (B92270) N-oxides can involve single-electron transfer (SET) pathways, typically initiated by oxidation of the N-oxide to generate a highly reactive N-oxy radical. nih.gov This process has been extensively studied for various pyridine N-oxide derivatives, often utilizing photoredox catalysis. digitellinc.comnih.gov
Once formed, the pentachloropyridin-1-oxyl radical would be a highly electrophilic and potent hydrogen atom transfer (HAT) agent. The general mechanism, initiated by a photocatalyst, proceeds as follows:
Single-Electron Oxidation : The excited photocatalyst oxidizes the pyridiniumolate to form the corresponding N-oxy radical cation.
Hydrogen Atom Abstraction : The highly electrophilic N-oxy radical can abstract a hydrogen atom from a suitable substrate, generating an alkyl radical.
Radical Reaction : The newly formed substrate radical can then participate in various synthetic transformations, such as addition to an alkene. nih.gov
The high redox potential required to generate the pentachloropyridin-1-oxyl radical makes this pathway more challenging than for electron-rich pyridine N-oxides. However, the resulting radical's reactivity would be significantly enhanced, a principle that allows for the fine-tuning of HAT catalysts. digitellinc.com
Reaction Mechanisms Governing N-Oxide Functionalization and Transformations
The N-oxide group fundamentally alters the reactivity of the pyridine ring, activating it towards both electrophilic and nucleophilic attack. bhu.ac.inwikipedia.org In 2,3,4,5,6-pentachloro-1-pyridiniumolate, the ring is already fully substituted, so functionalization primarily occurs via nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, rather than C-H functionalization.
The general mechanism for transformations involving the N-oxide group proceeds via two main steps:
Activation by an Electrophile : The oxygen atom of the N-oxide acts as a nucleophile, attacking an external electrophile (e.g., POCl₃, Ac₂O, Ts₂O). scripps.educhemtube3d.com This step forms an O-substituted pyridinium (B92312) salt, which is a highly reactive intermediate.
Nucleophilic Attack on the Ring : The activated intermediate is now extremely susceptible to nucleophilic attack. Resonance structures show that the positive charge is delocalized onto the C2 and C4 positions, making them highly electrophilic. thieme-connect.debhu.ac.in A nucleophile will preferentially attack at these positions, leading to the substitution of a leaving group.
For pentachloropyridine (B147404) N-oxide, the C4 (para) position is the most activated site for nucleophilic attack, a common feature in pyridine N-oxide chemistry. bhu.ac.in This is followed by the C2 (ortho) positions. Nucleophilic substitution at the C4 position of the pentachloro-scaffold is well-documented, displacing a chloride ion. rsc.org The reaction proceeds through a stabilized Meisenheimer-type intermediate. The N-oxide group facilitates this by withdrawing electron density and stabilizing the negative charge of the intermediate.
Role of the Olate Anion in Reaction Intermediates and Transition State Structures
The "olate anion" refers to the N⁺-O⁻ moiety, which is central to the compound's reactivity. Its role is twofold: it acts as an internal nucleophile/base and as a powerful electron-withdrawing group that directs the regioselectivity of reactions.
Nucleophilic Character : The negatively charged oxygen atom is a potent nucleophile and Lewis base. mdpi.com It can initiate reactions by attacking electrophiles, as seen in the activation step for ring functionalization. thieme-connect.de It can also serve as a ligand for metal catalysts, influencing the electronic environment in transition states during catalytic cycles. mdpi.com In the pentachloro-derivative, the strong inductive effect of the chlorine atoms reduces the electron density on the oxygen, making it less nucleophilic than in unsubstituted pyridine N-oxide. This modulates its reactivity in the initial activation step.
Stabilization of Intermediates : In SNAr reactions, the N-oxide group plays a crucial role in stabilizing the negatively charged transition state and the Meisenheimer intermediate. By delocalizing the negative charge through resonance, it lowers the activation energy for nucleophilic attack, making the substitution of chlorine atoms more facile than in pentachloropyridine itself.
Transition State Geometry : In asymmetric catalysis, chiral pyridine N-oxides are used to control the stereochemical outcome of reactions. The N-oxide coordinates to a Lewis acidic reagent (e.g., a silicon compound), and the steric and electronic properties of the substituents on the pyridine ring dictate the geometry of the transition state. mdpi.commdpi.com For this compound, the bulky chlorine atoms at the ortho (2,6) positions would create significant steric hindrance, influencing the approach of reactants and the structure of any associated transition states.
Mechanistic Studies of Derivatization Reactions of the Chemical Compound
Derivatization of this compound primarily involves the nucleophilic substitution of its chlorine atoms. The high electrophilicity of the ring, enhanced by both the five chlorine atoms and the N-oxide group, makes it a versatile substrate for this type of reaction. ontosight.ai
One documented example is the reaction with enamines (1-dialkylaminocycloalkenes). rsc.org In this reaction, the enamine acts as a carbon-centered nucleophile, attacking the C2 position of the pentachloropyridine N-oxide ring.
The proposed mechanism involves:
Nucleophilic Attack : The β-carbon of the enamine attacks the C2 position of the pyridiniumolate ring, displacing a chloride ion in an SNAr fashion.
Intermediate Formation : This addition-elimination reaction forms a tetrachloro-N-oxido-2-pyridylenamine.
Rearrangement/Further Reaction : In some cases, particularly with larger cycloalkene rings, this initial product can undergo further transformation, such as a novel ring contraction. rsc.org
This reaction highlights the susceptibility of the C2 position to attack by soft nucleophiles, leading to C-C bond formation. The general principle of SNAr allows for the derivatization of the pentachloropyridine N-oxide core with a wide variety of nucleophiles (O-, N-, S-, and C-based), primarily at the C4 and C2 positions, to generate a library of functionalized tetrachloropyridine N-oxide derivatives.
Structural Elucidation and Spectroscopic Characterization of 2,3,4,5,6 Pentachloro 1 Pyridiniumolate
Advanced X-ray Crystallography Studies for Solid-State Structure Determination
No published X-ray crystallography studies for 2,3,4,5,6-pentachloro-1-pyridiniumolate were identified. While crystallographic data exists for the related precursor, pentachloropyridine (B147404), this information is not applicable to the N-oxide derivative. Therefore, a detailed analysis is not possible for the following subsections:
Analysis of Unit Cell Parameters and Crystal Packing Motifs
Without experimental crystallographic data, information regarding the unit cell parameters (such as lattice constants a, b, c, and angles α, β, γ), crystal system, space group, and the arrangement of molecules within the crystal lattice (packing motifs) is unavailable.
Elucidation of Intermolecular Interactions in the Crystalline Phase
A description of intermolecular forces, such as halogen bonding (Cl···O or Cl···N interactions), π–π stacking, or other van der Waals forces that govern the crystal structure, cannot be provided without a determined crystal structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure
Specific high-resolution NMR data for this compound is not available in the public domain.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
Proton (¹H) NMR: The chemical structure of this compound contains no hydrogen atoms. Consequently, a ¹H NMR spectrum of a pure sample would exhibit no signals corresponding to the compound itself.
Carbon (¹³C) NMR: While a ¹³C NMR spectrum would provide valuable information on the electronic environment of the five distinct carbon atoms in the pyridine (B92270) ring, no such experimental data or spectral assignments have been found in the reviewed literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
No specific experimental Infrared (IR) or Raman spectra for this compound could be located. While spectra for the parent compound, pyridine N-oxide, and other related derivatives are available, this information cannot be extrapolated to provide an accurate functional group analysis for the fully chlorinated target molecule. Key vibrational modes, such as the N-O stretching frequency and the characteristic vibrations of the pentachlorinated pyridine ring, remain undocumented.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound, also known as pentachloropyridine N-oxide. The molecular formula of this compound is C₅Cl₅NO. Current time information in Gdansk, PL. The presence of five chlorine atoms results in a complex and highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's elemental composition.
The molecular weight of pentachloropyridine N-oxide is approximately 262.33 g/mol . Current time information in Gdansk, PL. In a mass spectrum, the molecular ion peak (M⁺) would therefore appear as a cluster of peaks around m/z 262. The relative intensities of these isotopic peaks are dictated by the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This pattern is a key feature for identifying polychlorinated compounds.
Upon ionization, the molecular ion of a pyridine N-oxide is known to undergo characteristic fragmentation. A primary and diagnostic fragmentation pathway for N-oxides is deoxygenation, which involves the loss of an oxygen atom. dokumen.pubdoi.org This process would yield a fragment ion with a mass-to-charge ratio corresponding to [M-16]⁺. Another fragmentation pathway reported for some pyridine N-oxides is the loss of a hydroxyl radical ([M-OH]⁺), which would result in a peak at [M-17]⁺. dokumen.pub
Further fragmentation would involve the sequential loss of chlorine atoms and cleavage of the pyridine ring, a common feature in the mass spectra of chlorinated pyridines. doi.org The fragmentation of the pentachloropyridine cation ([M-O]⁺) would likely proceed through the loss of Cl atoms or Cl₂ molecules, leading to a series of lower mass fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound This table is based on known fragmentation patterns for related compounds and the calculated molecular weight. The m/z values represent the monoisotopic mass.
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| ~261 | [C₅Cl₅NO]⁺ | Molecular Ion (M⁺) |
| ~245 | [C₅Cl₅N]⁺ | Deoxygenation (Loss of O) |
| ~210 | [C₅Cl₄N]⁺ | Loss of Cl from [M-O]⁺ |
| ~175 | [C₅Cl₃N]⁺ | Loss of 2Cl from [M-O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic structure of molecules by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dictated by its aromatic, conjugated π-system, which is modified by the presence of the N-oxide group and the five electron-withdrawing chlorine atoms.
The electronic spectrum of aromatic N-oxides, like pyridine N-oxide, typically displays absorptions arising from π → π* and n → π* transitions. researchgate.netscribd.com
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in intensity (large molar absorptivity, ε) and are characteristic of the conjugated aromatic system.
n → π transitions* involve the promotion of a non-bonding electron, typically from the oxygen atom of the N-oxide group, to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.
In this compound, the extensive chlorination of the pyridine ring is expected to influence the position and intensity of these absorption bands. Halogen substituents on an aromatic ring can cause a bathochromic shift (red shift) of the π → π* absorption bands to longer wavelengths. The N-oxide functional group itself significantly alters the electronic properties of the pyridine ring, affecting its UV-Vis absorption compared to the parent pentachloropyridine. While specific experimental absorption maxima for this compound are not widely published, theoretical simulations of its UV-Vis spectrum have been performed. researchgate.net
Table 2: General Electronic Transitions for Aromatic N-Oxides
| Type of Transition | Electron Promotion | Typical Energy Requirement | Expected Molar Absorptivity (ε) |
| π → π | Bonding π orbital → Antibonding π orbital | High | High |
| n → π | Non-bonding orbital → Antibonding π orbital | Low | Low |
Computational Chemistry and Theoretical Modeling of 2,3,4,5,6 Pentachloro 1 Pyridiniumolate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,4,5,6-pentachloro-1-pyridiniumolate, offering a window into its electronic architecture and predicting its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules like this compound, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), can predict key structural parameters. researchgate.netjocpr.com
In a comparative study on pyridine (B92270) and its pentachloro-derivative (pentachloropyridine, PCP), DFT calculations revealed the effects of the five electronegative chlorine atoms on the pyridine ring's geometry. jocpr.com For this compound, similar calculations would be expected to show a planar pyridine ring structure. The introduction of the N-oxide group would primarily alter the geometry around the nitrogen atom, influencing the N-O bond length and the C-N-C bond angles within the ring. Computational studies on pyridine N-oxide itself predict an N-O bond length that is shorter than in aliphatic amine oxides, suggesting a stronger bond with some double bond character. nih.govresearchgate.netnih.gov
By mapping the potential energy surface, DFT can also explore energy landscapes, identifying transition states and reaction intermediates. This is crucial for understanding the molecule's stability and the energy barriers associated with different chemical transformations. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum on the potential energy surface. jocpr.com
Table 1: Representative DFT Functionals and Basis Sets Used in Pyridine Derivative Studies
| Computational Method | Common Applications | Reference Example |
|---|---|---|
| B3LYP/6-311++G(d,p) | Geometry optimization, Vibrational frequencies, Electronic properties | Pentachloropyridine (B147404) jocpr.com |
| M06/6-311G+(d,p) | Energetics, Bond Dissociation Enthalpies | Pyridine N-Oxides nih.govnih.gov |
| PBE0-D3/def2-TZVP | Halogen-bonded complexes, Electrostatic potential | Dichlorine–pyridine N-oxide complexes nih.govfu-berlin.de |
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. jocpr.com
For pentachloropyridine (PCP), the HOMO-LUMO gap is significantly lower than that of unsubstituted pyridine, indicating that PCP is more polarizable and chemically reactive. jocpr.com The addition of the N-oxide functional group to the pentachlorinated ring is expected to further influence these orbitals. The oxygen atom introduces high-lying p-orbitals that contribute to the HOMO, while the electron-withdrawing nature of the N-oxide group affects the LUMO. Molecular orbital studies on various aromatic N-oxides have shown that the N-oxide group can act as both an electron donor and acceptor, influencing the electronic charge distribution across the ring and, consequently, the preferred sites for electrophilic and nucleophilic attack. niscpr.res.in
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. jocpr.com For this compound, an MESP map would likely show a region of high negative potential around the N-oxide oxygen atom, confirming its nucleophilicity. The five chlorine atoms would create regions of positive potential (σ-holes) on their outer surfaces, making them susceptible to halogen bonding interactions, while also withdrawing electron density from the pyridine ring. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. While specific MD studies on this compound are not prominent in the literature, the methodology is broadly applicable.
An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms to model their trajectories. This would reveal how solvent molecules arrange themselves around the polar N-oxide group and the halogenated ring, and how these interactions affect the molecule's rotational and vibrational motions. Such simulations are critical for understanding how the solvent environment can influence reaction rates and equilibria.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate theoretical structures against experimental measurements. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netbookpi.org
For instance, the vibrational frequencies of pentachloropyridine have been calculated using the B3LYP/6-311++G(d,p) level of theory, with the results showing good agreement with experimental FT-IR data after applying empirical scaling factors to account for anharmonicity. jocpr.com A similar approach for this compound would predict the characteristic N-O stretching frequency, a key vibrational mode for N-oxides, in addition to the various C-Cl and ring vibrations.
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹³C and ¹H (if present) nuclei. researchgate.net These predicted spectra can be directly compared with experimental results to confirm the molecular structure. Discrepancies between calculated and experimental values can point to specific structural features or environmental effects not captured in the computational model.
Theoretical Insights into Reaction Pathways, Energetics, and Catalytic Processes
Theoretical calculations can elucidate the step-by-step mechanisms of chemical reactions, including the structures of transition states and the associated energy barriers. This is particularly valuable for understanding the reactivity of the N-oxide group in this compound.
Computational studies on pyridine N-oxides have investigated the N-O bond dissociation enthalpy (BDE), a measure of the bond's strength. Calculations predict the BDE for the parent pyridine N-oxide to be in the range of 60–66 kcal/mol. nih.govnih.gov This value is critical for understanding reactions where the oxygen atom is transferred, as the N-O bond must be broken.
Furthermore, DFT studies have been used to explore the mechanisms of reactions catalyzed by N-oxides. For example, in the palladium-catalyzed C-H functionalization of quinoline (B57606) N-oxides, DFT calculations identified the key intermediates and transition states, explaining the observed regioselectivity of the reaction. rsc.org Similar studies on this compound could predict its behavior in catalytic cycles, such as its ability to act as a mild oxidant or a Lewis base catalyst in various organic transformations. mdpi.com
In Silico Design and Virtual Screening of Novel this compound Derivatives
The framework of this compound can serve as a scaffold for the in silico design of new molecules with tailored properties. Virtual screening involves computationally creating a large library of derivative compounds and evaluating their potential for a specific application, such as drug discovery or materials science. nih.gov
This process typically involves:
Scaffold Modification: Starting with the core structure of this compound, one or more chlorine atoms could be computationally replaced with other functional groups (e.g., fluoro, methoxy, amino groups) to create a virtual library of derivatives.
Property Prediction: For each derivative, key physicochemical and biological properties (e.g., electronic properties, solubility, binding affinity to a biological target) are predicted using methods like quantitative structure-activity relationship (QSAR) models. nih.gov
Molecular Docking: If the goal is to design a molecule that binds to a specific protein, molecular docking simulations are used. This technique predicts the preferred orientation of a molecule when bound to a receptor, estimating its binding affinity. nih.govmdpi.com
For example, a study on pyridine N-oxide derivatives investigated their potential as inhibitors of the SARS-CoV-2 main protease through 3D-QSAR modeling and molecular docking. nih.gov A similar approach could be applied to derivatives of this compound to screen for potential therapeutic agents or materials with specific electronic properties.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pentachloropyridine N-oxide |
| Pentachloropyridine |
| Pyridine |
| Pyridine N-oxide |
An exploration into the non-covalent interactions of this compound reveals its significant role in the field of supramolecular chemistry. This highly halogenated heterocyclic compound, also known as pentachloropyridine N-oxide, serves as a versatile building block for constructing complex supramolecular architectures. Its unique electronic and structural features, including multiple halogen bond donors, a potent hydrogen and halogen bond acceptor, and an electron-deficient aromatic system, dictate its behavior in molecular self-assembly and recognition events.
Coordination Chemistry of 2,3,4,5,6 Pentachloro 1 Pyridiniumolate
2,3,4,5,6-pentachloro-1-pyridiniumolate as a Ligand in Transition Metal Complexes
The compound this compound (PCPNO) serves as a unique ligand in coordination chemistry. As a derivative of pyridine (B92270) N-oxide, its coordination properties are significantly influenced by the presence of five electron-withdrawing chlorine atoms on the pyridine ring. ontosight.ai
Nature of the Coordination Bond and Electron Donation Properties
The coordination of this compound to a metal center occurs through the exocyclic oxygen atom of the N-oxide group. This forms a metal-oxygen (M-O) coordinate bond. wikipedia.org The N-oxide functional group possesses a dipolar character, with a negatively charged oxygen and a positively charged nitrogen, which is delocalized into the aromatic ring. thieme-connect.de
The extensive chlorination of the pyridine ring has a profound impact on the ligand's electron-donating capabilities. The five chlorine atoms act as strong inductive electron-withdrawing groups, which significantly reduces the electron density on the pyridine ring and, consequently, on the N-oxide oxygen atom. This reduction in electron density makes PCPNO a considerably weaker Lewis base compared to the unsubstituted pyridine N-oxide. wikipedia.orgwikipedia.org The expected consequences of this reduced basicity include:
Formation of weaker M-O coordination bonds compared to those with unsubstituted or alkyl-substituted pyridine N-oxides.
Longer M-O bond lengths in its metal complexes.
A lower position in the spectrochemical series, indicating a weaker ligand field strength.
The table below compares the basicity of pyridine N-oxide with the expected trend for its pentachloro- derivative.
| Ligand | pKa (of Conjugate Acid) | Electron Donating Ability |
| Pyridine N-oxide | 0.79 wikipedia.org | Moderate |
| This compound | Expected to be significantly < 0.79 | Weak |
Denticity and Chelation Modes in Metal Coordination
Functionally, this compound acts as a monodentate ligand, coordinating to a single metal ion through its oxygen atom. wikipedia.orgresearchgate.net Due to its rigid structure and the presence of only one primary donor site (the oxygen atom), it is incapable of forming chelate rings.
While the parent pyridine N-oxide ligand is known to occasionally act as a bridging ligand, linking two metal centers via its oxygen atom to form dimeric or polymeric structures, there is limited specific information in the literature confirming such behavior for the pentachloro- derivative. researchgate.netresearchgate.net
Synthesis and Comprehensive Characterization of Metal-Pyridiniumolate Complexes
The synthesis of metal complexes with pyridine N-oxide ligands, including PCPNO, generally involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. jscimedcentral.comontosight.ai The general synthetic route can be represented as:
m M(X)n + y (C5Cl5NO) → [Mm(C5Cl5NO)y(X)z] + ... (where M is a transition metal, and X is an anion like Cl-, BF4-, or ClO4-)
Characterization of the resulting complexes typically employs a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: A key diagnostic tool is the monitoring of the N-O stretching vibration (νN-O). Upon coordination to a metal ion, the N-O bond order decreases, resulting in a shift of the νN-O band to a lower frequency (wavenumber) compared to the free ligand. This shift provides direct evidence of M-O bond formation.
Far-IR Spectroscopy: This technique is used to observe the M-O stretching vibration directly, which typically appears in the low-frequency region of the spectrum and confirms the presence of the coordination bond. documentsdelivered.com
Elemental Analysis: Confirms the empirical formula and stoichiometry of the synthesized complex.
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of transition metal complexes are dictated by the metal ion's d-electron configuration and the ligand field environment.
Electronic Properties: The color and electronic spectra (UV-Vis) of PCPNO complexes arise from d-d electronic transitions within the metal center. kyoto-u.ac.jp As PCPNO is expected to be a weak-field ligand, the crystal field splitting energy (Δoct) in its octahedral complexes would be relatively small. This would typically result in the absorption of light towards the red end of the visible spectrum, leading to green or blue colored complexes. Complexes with d0 or d10 metal ions (e.g., Zn(II), Cd(II)) are expected to be colorless. researchgate.net
Magnetic Properties: The weak-field nature of PCPNO suggests that its complexes with d4, d5, d6, and d7 metal ions are likely to be high-spin. wikipedia.org In a high-spin configuration, electrons will occupy higher energy d-orbitals before pairing up in lower energy orbitals, maximizing the number of unpaired electrons. Consequently, these complexes would be paramagnetic. The degree of paramagnetism can be quantified by measuring the magnetic susceptibility, which relates to the number of unpaired electrons. researchgate.net
The following table summarizes the expected magnetic behavior for octahedral complexes with PCPNO.
| Metal Ion (d-count) | Expected Spin State | Expected Number of Unpaired Electrons | Expected Magnetic Behavior |
| Ti3+ (d1) | N/A | 1 | Paramagnetic |
| V3+ (d2) | N/A | 2 | Paramagnetic |
| Cr3+ (d3) | N/A | 3 | Paramagnetic |
| Cr2+ (d4) | High-spin | 4 | Paramagnetic |
| Mn2+ (d5) | High-spin | 5 | Paramagnetic |
| Fe3+ (d5) | High-spin | 5 | Paramagnetic |
| Fe2+ (d6) | High-spin | 4 | Paramagnetic |
| Co2+ (d7) | High-spin | 3 | Paramagnetic |
| Ni2+ (d8) | N/A | 2 | Paramagnetic |
| Cu2+ (d9) | N/A | 1 | Paramagnetic |
| Zn2+ (d10) | N/A | 0 | Diamagnetic |
Catalytic Applications of this compound Metal Complexes
While metal complexes involving various substituted pyridine N-oxides have been investigated as catalysts in organic synthesis, such as in oxidation and Michael addition reactions, there is a notable lack of specific research detailing the catalytic applications of metal complexes derived from this compound. rsc.orgnih.gov The weak coordination and potential steric hindrance from the bulky chlorinated ring may limit its utility in catalytic cycles that require strong ligand-metal interaction or facile substrate access to the metal center.
Role in Self-Assembly Processes Involving Metal Ions
Coordination-driven self-assembly is a powerful method for constructing complex supramolecular architectures from metal ions and organic ligands. nih.govmdpi.com Pyridine-based ligands are frequently used in these processes to form discrete structures like cages and prisms or extended coordination polymers. researchgate.netrsc.org
The role of this compound in such processes has not been extensively documented. As a simple monodentate ligand, its primary function would be to occupy a terminal coordination site on a metal ion within a larger, more complex assembly. It is less likely to be a primary driver of self-assembly compared to multitopic or bridging ligands. Its bulky and highly lipophilic nature could, however, influence the solubility and packing of any resulting supramolecular structures in the solid state.
Academic Applications of 2,3,4,5,6 Pentachloro 1 Pyridiniumolate in Chemical Research
Utility as a Reagent in Organic Transformations and Cross-Coupling Reactions
The reactivity of the pentachloropyridine (B147404) N-oxide scaffold makes it a valuable reagent and intermediate in organic synthesis. ontosight.ai The N-oxide functionality significantly modifies the electronic distribution within the pyridine (B92270) ring, activating it for transformations that are not feasible with the parent pentachloropyridine.
Oxidation of a pyridine to its N-oxide derivative leads to a significant activation in reactivity towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This activation is crucial for overcoming the inherent low reactivity of the pyridine moiety. The general strategy involves leveraging the N-oxide for a desired transformation, followed by a deoxygenation step to yield the substituted pyridine product. researchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Pyridine N-oxides have been successfully employed as substrates in direct arylation reactions, providing an alternative to the often problematic use of pyridyl organometallics. google.com The C-H bonds of pyridine N-oxides can be selectively functionalized, for instance, in palladium-catalyzed direct C-H arylation with partners like potassium aryltrifluoroborates or in C-H/C-H cross-coupling with other heterocycles. rsc.orgrsc.org While the bulk of research focuses on simpler pyridine N-oxides, the principles extend to the pentachloro- derivative, where the chlorine atoms would further influence regioselectivity and reactivity. The reaction conditions for such couplings are well-documented and typically involve a palladium catalyst and a suitable base or oxidant. rsc.orgresearchgate.net
Table 1: Examples of Cross-Coupling Reactions Involving Pyridine N-Oxide Derivatives
| Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Pyridine N-oxide, Aryl bromide | Pd(OAc)₂, Phosphine ligand | 2-Arylpyridine N-oxide | google.com |
| Pyridine N-oxide, Potassium aryltrifluoroborate | Pd(OAc)₂, Ag₂O | 2-Arylpyridine | rsc.org |
| Pyridine N-oxide, Thiophene | Pd(OAc)₂, Ag₂CO₃ | 2-(Thiophenyl)pyridine N-oxide | rsc.org |
Building Block for the Construction of Complex Heterocyclic and Polycyclic Architectures
Fused heterocyclic compounds, which contain two or more rings sharing atoms, are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. ias.ac.in The construction of these complex architectures often requires versatile building blocks that can undergo sequential, regioselective reactions.
2,3,4,5,6-pentachloro-1-pyridiniumolate serves as a potential precursor for such systems. The chlorine atoms on the pyridine ring are leaving groups that can be sequentially substituted by various nucleophiles. This step-wise substitution allows for the controlled assembly of complex structures. For instance, after an initial reaction at the most reactive position (typically the 4-position in pentachloropyridine), subsequent reactions can be directed to the remaining positions to build fused ring systems. nih.gov
General strategies for synthesizing N-fused heterocycles often involve annulation reactions where a new ring is formed onto a pre-existing heteroaromatic core. nih.gov Methodologies such as intramolecular oxidative coupling and cascade cycloadditions have been developed for the synthesis of novel polycyclic N-heterocycle-fused systems. researchgate.net The reactivity of the pentachloropyridine N-oxide core can be harnessed within these synthetic strategies to access novel and complex molecular frameworks that are otherwise difficult to synthesize.
Derivatization for Enhanced Reactivity or Specific Analytical Applications
The N-oxide moiety and the peripheral chlorine atoms of this compound are handles for various derivatization reactions. These modifications can be used to tune the compound's reactivity for subsequent synthetic steps or to introduce specific functionalities for analytical detection.
The oxygen atom of the N-oxide group, formally an olate, is nucleophilic and can undergo O-alkylation reactions. arkat-usa.org This reaction is a common transformation for pyridine N-oxides. More advanced photocatalytic methods have been developed for the ortho-alkylation of pyridine N-oxides with alkynes, where the N-oxide acts as both a redox auxiliary and a radical acceptor. nih.gov Another approach involves a visible-light-enabled, catalyst-free deaminative C-2 alkylation using Katritzky salts, which is applicable to pyridine N-oxide derivatives. chemrxiv.org These alkylation strategies provide pathways to introduce a wide range of substituents, further expanding the synthetic utility of the pentachloro-pyridiniumolate core.
The reaction of alkylpyridine N-oxides with carboxylic acid anhydrides is a known method for preparing carboxylic acid esters of pyridine alcohols. google.com This transformation typically involves an initial acylation at the N-oxide oxygen, followed by a rearrangement. youtube.com The acylation of pyridine N-oxides can also be achieved under various conditions, including reactions with α-oxocarboxylic acids, to introduce acyl groups at the C-2 position. researchgate.net This reactivity allows for the introduction of ester functionalities, which are valuable synthetic intermediates.
In analytical chemistry, particularly for gas chromatography (GC), derivatization is a key strategy to improve the volatility, thermal stability, and detectability of analytes. Pentafluorobenzyl bromide (PFB-Br) is a widely used derivatizing agent that imparts excellent properties for detection by electron capture detection (ECD) or electron-capture negative-ion chemical ionization mass spectrometry (GC-MS). science.govnih.gov
The PFB group is strongly electron-capturing, leading to high sensitivity. nii.ac.jp This reagent is effective for a wide range of nucleophiles, including inorganic anions and compounds with hydroxyl groups. science.govnih.gov The olate moiety of this compound, being anionic, is a suitable candidate for derivatization with PFB-Br. The resulting PFB ether would be highly volatile and extremely sensitive to electron capture detection, allowing for trace-level analysis. The mass spectrum of PFB derivatives typically shows a strong characteristic fragment ion at m/z 181 (C₆F₅CH₂⁺), which is useful for selected ion monitoring in GC-MS. nii.ac.jp
Table 2: Common Derivatization Reactions of the Pyridine N-Oxide Moiety
| Reaction Type | Reagent Example | Product Functionality | Purpose | Reference |
|---|---|---|---|---|
| O-Alkylation | Alkyl Halide | O-Alkyl Ether | Synthetic intermediate | arkat-usa.org |
| ortho-Alkylation | Ynamide (photocatalysis) | C2-Alkylated Pyridine N-oxide | C-C bond formation | nih.gov |
| Acylation | Acetic Anhydride | Acyl Ester (after rearrangement) | Synthetic intermediate | google.com |
Applications in Advanced Materials Science, including Functional Polymers and Smart Materials
The unique properties of the N-oxide functional group have led to its exploration in the field of materials science. Polymeric N-oxides have been investigated for their special electron transport properties, which are useful for creating semiconducting polymers and as interlayer materials in organic solar cells. nih.gov The high polarity of the N⁺-O⁻ bond can be exploited to create materials with specific electronic or optical characteristics. For instance, pyridine N-oxides have been incorporated into polymers to develop materials with nonlinear optical properties. nih.gov
Furthermore, the N-oxide group can act as a ligand to coordinate with metal ions, opening possibilities for the construction of coordination polymers. researchgate.net The pentachloro- derivative, with its high thermal stability, is an attractive candidate for incorporation into such advanced materials that require robustness under various conditions. ontosight.ai While the direct polymerization of this compound is not widely reported, its functional handles allow for its incorporation as a monomer or a pendant group in various polymer architectures, potentially imparting properties such as flame retardancy, modified electronic behavior, or enhanced thermal stability.
Development of Novel Analytical Methodologies Utilizing the Chemical Compound or its Derivatives
The unique chemical properties of this compound, arising from its electron-deficient, highly chlorinated pyridine ring and the reactive N-oxide functional group, suggest its potential as a valuable reagent in the development of novel analytical methodologies. While specific applications of this particular compound are not extensively documented in publicly available research, the known reactivity of pyridine N-oxides and polychlorinated aromatic systems allows for the extrapolation of its potential uses in areas such as derivatization for chromatographic analysis, development of chemical sensors, and as a reagent in spectrophotometric and fluorometric methods.
The high degree of chlorination in this compound significantly influences its electronic properties, making the pyridine ring susceptible to nucleophilic substitution reactions. This reactivity can be exploited for the derivatization of analytes containing suitable functional groups, thereby enhancing their detectability in various analytical techniques. Furthermore, the N-oxide group can participate in a range of chemical transformations, including deoxygenation and rearrangement reactions, which can be harnessed to generate products with desirable analytical properties. researchgate.net
Applications in Spectrophotometry and Fluorometry
The development of new chromogenic and fluorogenic reagents is a cornerstone of analytical chemistry. Pyridine derivatives have been investigated for their potential in these applications. mdpi.com The core structure of this compound could serve as a scaffold for the synthesis of new analytical reagents. For instance, the displacement of one or more chlorine atoms by a chromophoric or fluorophoric group through nucleophilic aromatic substitution could yield derivatives capable of selective interaction with specific analytes, leading to a measurable change in their optical properties.
Moreover, the N-oxide functional group itself can act as a fluorescence quencher. rsc.org A potential analytical methodology could be based on a "turn-on" fluorescence mechanism. A non-fluorescent derivative of this compound could be designed to react selectively with a target analyte, leading to the cleavage of the N-O bond and the subsequent generation of a highly fluorescent product. This approach would offer high sensitivity and selectivity for the detection of the target analyte.
Table 1: Potential Spectrophotometric and Fluorometric Applications
| Analytical Method | Proposed Mechanism | Potential Analyte Class |
| Colorimetric Sensing | Nucleophilic substitution of a chlorine atom by an analyte with a chromogenic moiety. | Thiols, Amines |
| "Turn-on" Fluorescence | Analyte-induced cleavage of the N-O bond in a non-fluorescent derivative, releasing a fluorophore. | Reducing agents, Metal ions |
| Quenching-based Sensing | Interaction of the analyte with a fluorescent derivative, leading to fluorescence quenching. | Metal ions, Aromatic compounds |
This table presents hypothetical applications based on the known chemistry of related compounds.
Derivatization Agent in Chromatography
In chromatographic analysis, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. The high reactivity of the chlorine atoms in this compound towards nucleophiles makes it a potential candidate as a derivatizing agent.
For example, analytes containing hydroxyl, thiol, or amino groups could be derivatized by reacting them with this compound. The resulting derivatives would be more amenable to GC analysis and could be readily detected using an electron capture detector (ECD), which is highly sensitive to halogenated compounds. This would be particularly useful for the trace analysis of these analytes in complex matrices.
Table 2: Potential Derivatization Reactions for Chromatographic Analysis
| Analyte Functional Group | Proposed Reaction | Chromatographic Technique |
| Hydroxyl (-OH) | Nucleophilic substitution of a chlorine atom to form an ether linkage. | GC-ECD, HPLC-UV |
| Thiol (-SH) | Nucleophilic substitution of a chlorine atom to form a thioether linkage. | GC-ECD, HPLC-UV |
| Amine (-NH2) | Nucleophilic substitution of a chlorine atom to form an amine linkage. | GC-ECD, HPLC-UV |
This table outlines potential derivatization strategies based on the chemical properties of the compound.
Component in Chemical Sensors
The development of chemical sensors for the selective detection of various chemical species is a rapidly growing field. The unique electronic and structural features of this compound could be utilized in the design of novel sensing platforms. Pyridine derivatives have been explored as components of fluorescent sensors for metal ions. mdpi.comresearchgate.net
A sensor could be fabricated by immobilizing a derivative of this compound onto a solid support, such as a polymer or nanoparticle. The interaction of this immobilized reagent with a target analyte could induce a measurable signal, such as a change in color, fluorescence, or electrical conductivity. The electron-withdrawing nature of the pentachloropyridinyl group could enhance the sensitivity and selectivity of the sensor.
Table 3: Potential Chemical Sensor Applications
| Sensor Type | Sensing Principle | Target Analyte |
| Optical Sensor | Change in fluorescence or absorbance upon analyte binding. | Heavy metal ions, Anions |
| Electrochemical Sensor | Change in current or potential upon analyte interaction. | Redox-active species |
| Chemosensor Array | Differential response of an array of related derivatives to a range of analytes. | Volatile organic compounds |
This table illustrates potential applications in chemical sensor development based on the compound's structure.
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyridine (B92270) N-oxides is increasingly benefiting from the adoption of continuous flow chemistry. rsc.orgnih.gov This approach offers enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.gov Future research will likely focus on adapting and optimizing flow synthesis for pentachloropyridine (B147404) N-oxide. The development of robust flow protocols would enable safer handling of the potentially hazardous reagents and intermediates involved in the synthesis of polychlorinated compounds.
Automated synthesis platforms, coupled with flow chemistry, could accelerate the exploration of the chemical space around pentachloropyridine N-oxide. These systems allow for rapid reaction optimization and the generation of derivative libraries by systematically varying reaction parameters and starting materials. This approach will be instrumental in efficiently exploring the synthetic potential of this highly functionalized building block.
Table 1: Comparison of Batch versus Flow Synthesis for Pyridine N-Oxides
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Potential for thermal runaway, handling of large quantities of hazardous materials. | Enhanced heat and mass transfer, smaller reaction volumes, leading to improved safety. nih.gov |
| Efficiency | Often longer reaction times and more complex work-up procedures. | Reduced reaction times, potential for in-line purification, and higher productivity. nih.gov |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scalability by extending operational time or using larger reactors. nih.gov |
| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility and selectivity. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Recent studies have highlighted the unique reactivity of pyridine N-oxides in a variety of organic transformations. scispace.com These compounds have been shown to act as versatile reagents in C-H functionalization reactions and as hydrogen atom transfer (HAT) agents. thieme-connect.detaylorandfrancis.com The strong electron-withdrawing nature of the five chlorine atoms in pentachloropyridine N-oxide is expected to significantly influence its reactivity, opening avenues for unprecedented chemical transformations.
Future research is anticipated to delve into the utility of pentachloropyridine N-oxide in promoting novel reaction pathways. Its potential as a catalyst or a stoichiometric oxidant in challenging transformations will likely be a key area of investigation. The perchlorinated ring could also serve as a platform for selective functionalization through nucleophilic aromatic substitution, leveraging the N-oxide group to modulate the regioselectivity of these reactions.
High-Throughput Screening for Identification of New Academic Applications
High-throughput screening (HTS) has become an indispensable tool in the discovery of new applications for chemical compounds, particularly in the life sciences and materials science. edgccjournal.orgsusnano.org While specific HTS studies on pentachloropyridine N-oxide are not yet prevalent, the broader application of HTS to discover novel functionalities of heterocyclic compounds suggests a promising future direction.
Future research endeavors could employ HTS to rapidly screen pentachloropyridine N-oxide and its derivatives for a wide range of academic applications. This could include screening for catalytic activity in a diverse set of organic reactions, potential as a probe for biological systems, or as a component in novel sensor technologies. The unique structure of pentachloropyridine N-oxide makes it a candidate for discovery in areas that might not be immediately obvious through rational design alone.
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Supramolecular Chemistry, and Materials Science
The distinct properties of pentachloropyridine N-oxide position it as a valuable building block at the intersection of several scientific disciplines. Its established use as an agricultural fungicide highlights its potential in applied chemical biology. google.com The N-oxide functionality is a known coordination site for metal ions, suggesting applications in coordination chemistry and the development of novel inorganic-organic hybrid materials. scispace.comtaylorandfrancis.com
In the realm of supramolecular chemistry , the electron-deficient aromatic system and the polar N-oxide group of pentachloropyridine N-oxide make it an interesting candidate for crystal engineering and the formation of co-crystals. Its ability to participate in non-covalent interactions, such as halogen and chalcogen bonding, could be exploited to construct well-defined supramolecular architectures. researchgate.net
In materials science , pyridine N-oxides have been investigated as ligands in luminescent metal complexes for applications in organic light-emitting diodes (OLEDs). taylorandfrancis.com The high chlorine content of pentachloropyridine N-oxide could impart unique photophysical properties or enhance the stability of such materials. Furthermore, its potential as a precursor to functional polymers or as a component in charge-transfer complexes warrants exploration.
The convergence of synthetic organic chemistry to produce novel derivatives of pentachloropyridine N-oxide, coupled with investigations in supramolecular chemistry and materials science, is expected to uncover a range of new applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3,4,5,6-pentachloro-1-pyridiniumolate, and how can reaction intermediates be characterized?
- Methodology : The compound is synthesized via chlorination of pyridine derivatives under controlled conditions. For example, pentachlorophenyl esters (e.g., 2,3,4,5,6-pentachlorophenyl esters) are used as intermediates in nucleophilic substitution reactions, as demonstrated in pharmaceutical synthesis protocols . Characterization of intermediates involves NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Chlorine substitution patterns can be confirmed using isotopic labeling or halogen-specific spectroscopy.
Q. How can researchers verify the purity of this compound, and what analytical techniques are critical for quality control?
- Methodology : Purity assessment requires a combination of HPLC (with UV detection at 254 nm for aromatic systems), GC-MS for volatile impurities, and elemental analysis to confirm Cl/N ratios. Differential scanning calorimetry (DSC) or melting point analysis (e.g., 434.1°C ) can identify polymorphic impurities. Residual solvents are quantified via headspace GC using protocols aligned with pharmacopeial standards .
Q. What environmental persistence data exist for this compound, and how are degradation pathways studied?
- Methodology : Aerobic/anaerobic biodegradation studies are conducted in soil or aquatic microcosms, with LC-MS/MS monitoring parent compound decay. Electrochemical reduction methods (e.g., dehalogenation using Pd/C catalysts) simulate reductive degradation, as seen in analogous pentachloro derivatives . Hydrolysis studies at varying pH (1–14) and temperatures quantify stability, with halogen release tracked via ion chromatography.
Advanced Research Questions
Q. How can conflicting structural data (e.g., isomerism or positional chlorine ambiguity) be resolved in pentachlorinated pyridinium derivatives?
- Methodology : Advanced NMR techniques, such as 2D NOESY or HSQC, clarify spatial arrangements of substituents. Computational modeling (DFT or MD simulations) predicts thermodynamically stable configurations. Comparative analysis with structurally defined analogs (e.g., PCB-116: 2,3,4,5,6-pentachlorobiphenyl ) helps validate positional assignments. Single-crystal X-ray diffraction remains the gold standard for unambiguous confirmation .
Q. What strategies optimize the electrochemical reduction of this compound to less toxic metabolites?
- Methodology : Voltammetric studies (cyclic/square-wave) identify reduction potentials and electron transfer mechanisms. Catalytic systems (e.g., Fe⁰ nanoparticles or microbial consortia ) enhance dechlorination efficiency. Reaction pathways are mapped using GC-MS/MS to detect intermediates like trichloropyridines or hydroxylated derivatives. Kinetic modeling quantifies rate constants for sequential Cl⁻ removal .
Q. How do microbial communities metabolize this compound, and what genetic markers indicate degradation potential?
- Methodology : Metagenomic sequencing of enriched microbial consortia identifies dehalogenase genes (e.g., linA or pceA homologs). Stable isotope probing (SIP) with ¹³C-labeled compound tracks carbon assimilation. Proteomics (LC-MS/MS) reveals enzyme expression (e.g., oxygenases or reductases) during degradation. Community structure shifts are analyzed via 16S rRNA amplicon sequencing .
Q. What are the challenges in quantifying trace levels of this compound in complex matrices (e.g., biological tissues or sediments)?
- Methodology : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates the compound. Matrix effects are minimized using isotope dilution (e.g., ³⁶Cl-labeled internal standards). High-resolution mass spectrometry (HRMS) in SIM or MRM mode achieves detection limits <1 ng/g. Validation follows EPA Method 1694 for chlorinated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
